molecular formula C9H11NO2S B13680162 Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate

Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate

Cat. No.: B13680162
M. Wt: 197.26 g/mol
InChI Key: AJUATMBUZKNBKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a methylating agent. One common method is the reaction of 2-aminothiazole with methyl chloroformate under basic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Chemistry: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: Thiazole derivatives, including this compound, have shown potential in various biological applications. They exhibit antimicrobial, antifungal, antiviral, and anticancer activities . These compounds are being investigated for their potential use in drug development and as therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications, including as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

  • Methyl 2-chloro-4-thiazolecarboxylate
  • 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • Thiophene derivatives

Comparison: Methyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 2-(1-methylcyclopropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-9(3-4-9)8-10-6(5-13-8)7(11)12-2/h5H,3-4H2,1-2H3

InChI Key

AJUATMBUZKNBKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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